5-amino-2-(trifluoromethoxy)benzoic Acid

Lipophilicity ADME Prediction Drug Design

5-Amino-2-(trifluoromethoxy)benzoic acid is a critical fluorinated building block for kinase inhibitor libraries targeting TrkA and PLK3. Its -OCF₃ group confers a LogP of 1.8, a full log unit higher than the methoxy analog, enhancing membrane permeability. Derivatives achieve IC₅₀ values of 1.90 nM (TrkA) and 154 nM (PLK3). Aqueous solubility of 1.8 g/L at 25°C supports scale-up. Procure this ≥98% purity compound to streamline SAR campaigns and antiviral protease inhibitor synthesis.

Molecular Formula C8H6F3NO3
Molecular Weight 221.13 g/mol
CAS No. 307989-56-6
Cat. No. B3035288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-amino-2-(trifluoromethoxy)benzoic Acid
CAS307989-56-6
Molecular FormulaC8H6F3NO3
Molecular Weight221.13 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1N)C(=O)O)OC(F)(F)F
InChIInChI=1S/C8H6F3NO3/c9-8(10,11)15-6-2-1-4(12)3-5(6)7(13)14/h1-3H,12H2,(H,13,14)
InChIKeyIVFQGRBOCWDWKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Amino-2-(trifluoromethoxy)benzoic Acid (CAS 307989-56-6): Procurement-Grade Specifications and Core Chemical Identity


5-Amino-2-(trifluoromethoxy)benzoic acid (CAS 307989-56-6) is a fluorinated aromatic building block with the molecular formula C₈H₆F₃NO₃ and a molecular weight of 221.13 g/mol . The compound features a benzoic acid core substituted with an amino group at the 5-position and a trifluoromethoxy (-OCF₃) group at the 2-position [1]. This specific substitution pattern imparts distinct electronic and steric properties that are leveraged in pharmaceutical and agrochemical intermediate synthesis, particularly for constructing heterocyclic scaffolds targeting kinases and viral proteases [2]. The compound is typically supplied at ≥98% purity .

5-Amino-2-(trifluoromethoxy)benzoic Acid: Why In-Class Analogs Cannot Be Interchanged Without Experimental Validation


Substitution of 5-amino-2-(trifluoromethoxy)benzoic acid with seemingly similar benzoic acid derivatives—such as methoxy analogs (e.g., 5-amino-2-methoxybenzoic acid) or regioisomers (e.g., 2-amino-5-(trifluoromethoxy)benzoic acid)—is not a viable procurement shortcut. Quantitative differences in calculated physicochemical properties, including LogP and solubility, directly influence downstream reaction outcomes and biological target engagement. For instance, the -OCF₃ group of the target compound confers a LogP of 1.8, compared to approximately 0.8 for the -OCH₃ analog [1]. Furthermore, derivative-based kinase inhibition data demonstrate that the specific 5-amino-2-(trifluoromethoxy)phenyl scaffold enables nanomolar potency against PLK3 (IC₅₀ = 154 nM) and TrkA (IC₅₀ = 1.90 nM), whereas derivatives built on alternative scaffolds exhibit significantly reduced activity (e.g., IC₅₀ = 85.5 nM for a comparator TrkA inhibitor lacking the -OCF₃ substitution) [2][3][4]. These data underscore that even minor structural deviations can result in order-of-magnitude differences in performance, making direct experimental validation mandatory for any substitution attempt.

5-Amino-2-(trifluoromethoxy)benzoic Acid: Quantifiable Differentiation Versus Comparator Compounds


LogP Differentiation: 5-Amino-2-(trifluoromethoxy)benzoic Acid vs. Methoxy Analog

The calculated LogP (XLogP3) for 5-amino-2-(trifluoromethoxy)benzoic acid is 1.8 [1], indicating moderate lipophilicity. In contrast, the direct methoxy analog, 5-amino-2-methoxybenzoic acid, has a calculated XLogP3 of 0.8 [2]. The -OCF₃ group thus increases predicted lipophilicity by 1.0 log unit relative to -OCH₃, which can significantly impact membrane permeability and protein binding in biological systems.

Lipophilicity ADME Prediction Drug Design

Aqueous Solubility: 5-Amino-2-(trifluoromethoxy)benzoic Acid vs. Positional Isomer

The target compound exhibits a calculated aqueous solubility of 1.8 g/L at 25°C . While direct experimental solubility data for the 2-amino-5-(trifluoromethoxy)benzoic acid positional isomer are not available, its reported melting point of 138-142°C is lower than the 164-165°C melting point of the 4-amino-2-(trifluoromethoxy)benzoic acid isomer , suggesting that subtle changes in substitution pattern influence solid-state properties and potentially solubility. The 1.8 g/L value provides a baseline for formulation and reaction solvent selection.

Solubility Formulation Medicinal Chemistry

Derivative Kinase Potency: PLK3 Inhibition by Scaffold Containing 5-Amino-2-(trifluoromethoxy)phenyl Moiety

A derivative incorporating the 5-amino-2-(trifluoromethoxy)phenylamine moiety, namely 8-(5-amino-2-(trifluoromethoxy)phenylamino)-1-methyl-4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline-3-carboxamide, exhibits an IC₅₀ of 154 nM against Polo-like kinase 3 (PLK3) in a [³³P]gamma-ATP incorporation assay [1]. While a direct comparator derivative built on a different scaffold is not available in this specific assay, the sub-micromolar potency demonstrates the enabling role of the 5-amino-2-(trifluoromethoxy)phenyl substructure for achieving meaningful kinase engagement.

Kinase Inhibition PLK3 Cancer Research

Derivative Kinase Potency: TrkA Inhibition by Scaffold Containing 5-Amino-2-(trifluoromethoxy)phenyl Moiety vs. Comparator

A derivative incorporating the 5-amino-2-(trifluoromethoxy)phenyl substructure demonstrates an IC₅₀ of 1.90 nM against TrkA kinase in an ELISA-based assay [1]. In contrast, a comparator TrkA inhibitor (BDBM136621) lacking the -OCF₃ substitution exhibits an IC₅₀ of 85.5 nM under comparable ELISA conditions [2]. The presence of the trifluoromethoxy group is associated with approximately 45-fold higher potency in this series.

TrkA Kinase Inhibitor Neurotrophin Signaling

5-Amino-2-(trifluoromethoxy)benzoic Acid: High-Value Procurement Scenarios Driven by Quantitative Evidence


Kinase Inhibitor Lead Optimization Requiring Nanomolar Potency (TrkA/PLK3)

Researchers synthesizing kinase inhibitor libraries targeting TrkA or PLK3 should prioritize procurement of 5-amino-2-(trifluoromethoxy)benzoic acid. As demonstrated in Section 3, derivatives incorporating the 5-amino-2-(trifluoromethoxy)phenyl substructure achieve IC₅₀ values of 1.90 nM (TrkA) and 154 nM (PLK3) [1][2]. The 45-fold potency advantage over a non-fluorinated comparator in the TrkA series [3] directly translates to more efficient lead identification and optimization campaigns, reducing the number of synthetic iterations required to achieve target potency thresholds.

Medicinal Chemistry Programs Targeting Enhanced Membrane Permeability

For drug discovery programs where predicted membrane permeability is a critical parameter, the 1.0 log unit higher LogP of 5-amino-2-(trifluoromethoxy)benzoic acid (XLogP3 = 1.8) relative to its methoxy analog (XLogP3 = 0.8) [4][5] supports its selection as a building block. This differentiation is particularly relevant for CNS-targeted projects or indications where passive diffusion across lipid bilayers is rate-limiting, as the increased lipophilicity may improve cellular uptake and bioavailability.

Reaction Scale-Up and Process Chemistry Requiring Defined Solubility Parameters

Process chemists planning scale-up reactions should reference the documented aqueous solubility of 1.8 g/L at 25°C for 5-amino-2-(trifluoromethoxy)benzoic acid. This quantitative value enables accurate prediction of solvent volumes, minimization of precipitation during work-up, and optimization of biphasic reaction conditions. Procurement of this specific compound, rather than less well-characterized positional isomers, reduces the risk of unexpected solubility-related process failures.

Patent-Backed Synthesis of 3CLpro Inhibitors (SARS-CoV-2)

According to a Novartis patent filing, 5-amino-2-(trifluoromethoxy)benzoic acid is explicitly listed as a key reactant for synthesizing potent 3CLpro inhibitors via amide coupling reactions [6]. Researchers engaged in antiviral drug development targeting coronaviral proteases should procure this specific building block to ensure alignment with patented synthetic routes, thereby facilitating freedom-to-operate analysis and enabling direct reproduction of literature-reported inhibitor syntheses.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-amino-2-(trifluoromethoxy)benzoic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.